molecular formula C9H11N3O B1428208 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol CAS No. 1346447-07-1

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

Cat. No.: B1428208
CAS No.: 1346447-07-1
M. Wt: 177.2 g/mol
InChI Key: KYOFTGPWORJBNR-UHFFFAOYSA-N
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Description

3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in the design of kinase inhibitors, with its planar, heteroaromatic system serving as an effective adenine mimetic that competes for the ATP-binding site in various kinase targets . This specific derivative features a propan-1-ol side chain at the 5-position of the heterocyclic system, a modification that enhances aqueous solubility and provides a versatile handle for further synthetic elaboration through functional group transformations. Researchers utilize this compound primarily as a key synthetic intermediate in the development of potential therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against tropomyosin receptor kinases (TRKs), with certain analogs exhibiting IC50 values in the nanomolar range . The structural similarity to purine bases enables these compounds to form critical hydrogen bonding interactions with kinase hinge regions, typically through the nitrogen atoms of the pyrazolo[3,4-b]pyridine core, while the 3-position often accommodates substituents that extend into hydrophobic regions of the active site . Beyond TRK inhibition, this chemotype shows promise in targeting other kinase classes, with documented applications in researching proliferative disorders and diseases associated with angiogenesis . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and working in a well-ventilated environment. Please refer to the Safety Data Sheet for detailed handling and storage information before use.

Properties

IUPAC Name

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOFTGPWORJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287773
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-07-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . The propanol group can then be introduced through a subsequent reaction, such as the reduction of a corresponding aldehyde or ketone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its chemical properties.

Common Reagents and Conditions

    Oxidation: Oxidation of the propanol group can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert aldehyde or ketone derivatives to the corresponding alcohol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield a carboxylic acid, while reduction of a ketone derivative can produce the corresponding alcohol .

Scientific Research Applications

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to bind to enzymes or receptors involved in various biological pathways . This binding can modulate the activity of these targets, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyridine Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties
3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol C₉H₁₁N₃O 177.203 Propanol chain (-CH₂CH₂CH₂OH) High polarity, moderate solubility
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone C₈H₇N₃O 161.16 Acetyl group (-COCH₃) Lower polarity, higher volatility
Olerembatinib (Antineoplastic agent) C₂₉H₂₆F₃N₅O 541.55 Ethynyl-benzamide substituent Tyrosine kinase inhibition
KS40008 (DYRK1A/B inhibitor) C₂₄H₁₈N₄O₃ 410.43 4-Hydroxyphenyl group Anti-cancer activity in CRC cells
Key Observations :
  • Substituent Impact: The propanol chain in the target compound increases polarity compared to acetyl-substituted analogues (e.g., 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone), enhancing aqueous solubility but reducing membrane permeability .
  • Bioactivity : Larger derivatives like Olerembatinib and KS40008 incorporate extended aromatic or hydroxyphenyl groups, enabling stronger interactions with kinase active sites. The target compound’s simpler structure may limit its direct therapeutic use but positions it as a versatile synthetic intermediate .

Comparison with Fused Heterocyclic Systems

Compounds such as 3,6-disubstituted triazolo-thiadiazoles (e.g., 3-alkyl-6-aryloxymethyltriazolo[3,4-b]thiadiazoles) share structural complexity but differ in core heterocycles. These systems exhibit antimicrobial and anti-inflammatory activities due to combined thiadiazole and triazole pharmacophores . In contrast, the pyrazolo-pyridine core in the target compound offers a distinct electronic profile, favoring interactions with nucleotide-binding domains (e.g., kinases) over microbial targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol?

  • Methodological Answer : Synthesis typically involves multi-step reactions with heterocyclic intermediates. For example:

  • Step 1 : Condensation of pyrazole precursors with propanol derivatives under reflux in ethanol or dichloromethane, using triethylamine as a base .
  • Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol .
  • Key Reagents : Diazomethane for alkylation and chloranil for aromatization .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation of vapors by working in a fume hood .
  • Storage : Keep in sealed containers under inert gas (e.g., nitrogen) in dry, ventilated areas. Monitor for moisture sensitivity .
  • Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR and MS : Use 1H^1H-/13C^{13}C-NMR to confirm the pyrazolo-pyridine scaffold and propanol side chain. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with photodiode array detection (method: C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain precise reaction temperatures (e.g., –20°C for diazomethane reactions) to minimize side products .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to improve regioselectivity .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (xylene) for reflux efficiency .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity using multiple assays (e.g., MIC for antibacterial studies; IC50_{50} for enzyme inhibition) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo results .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding to hypoxanthine-guanine phosphoribosyltransferase, a common target for pyrazolo-pyridines .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
  • Molecular Dynamics Simulations : Simulate binding to protein targets (e.g., kinases) using GROMACS to assess stability and residence time .

Q. What experimental designs mitigate sample degradation during long-term stability studies?

  • Methodological Answer :

  • Temperature Control : Store samples at –80°C with desiccants to slow hydrolysis/oxidation .
  • Light Protection : Use amber vials to prevent photodegradation of the pyrazolo-pyridine core .
  • Periodic Sampling : Test stability at intervals (0, 1, 3, 6 months) via HPLC to track degradation products .

Data Contradiction Analysis

Q. Why do solubility values vary across publications?

  • Resolution Strategy :

  • Solvent Polarity : Compare solubility in DMSO vs. aqueous buffers (e.g., PBS). Propanol derivatives often exhibit pH-dependent solubility .
  • Particle Size : Use sonication or milling to reduce crystallite size, improving dispersion in polar solvents .

Q. How to reconcile conflicting cytotoxicity results in cell-based assays?

  • Resolution Strategy :

  • Cell Line Validation : Test across multiple lines (e.g., HEK293, HeLa) to identify lineage-specific effects .
  • Serum Interference : Repeat assays in serum-free media to rule out protein-binding artifacts .

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